Controlled Lipophilicity: -SCF2H vs. -SCF3 Comparison
The difluoromethylsulfanyl (-SCF2H) group provides a distinct lipophilicity profile compared to the trifluoromethylsulfanyl (-SCF3) group. The Hansch lipophilicity constant (π) for -SCF2H is 0.68, which is significantly lower than the π value of 1.44 for -SCF3 [1]. This moderate lipophilicity can improve a molecule's solubility profile and reduce non-specific protein binding, a common liability of highly lipophilic compounds.
| Evidence Dimension | Lipophilicity (Hansch π constant) |
|---|---|
| Target Compound Data | π = 0.68 (for the -SCF2H group) |
| Comparator Or Baseline | -SCF3 group, π = 1.44 |
| Quantified Difference | -SCF2H is 0.76 log units less lipophilic than -SCF3 |
| Conditions | Standard Hansch fragment constant measurement |
Why This Matters
A lower π value suggests improved aqueous solubility and potentially a superior ADME profile, making this compound a more developable lead-like scaffold compared to -SCF3 analogs.
- [1] Shanghai Institute of Organic Chemistry, CAS. Research Progress on Direct Difluoromethylthiolation and Monofluoromethylthiolation Reactions. 2024. https://www.sioc.cn/ View Source
